molecular formula C21H22N4O6 B12506339 benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate

benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Cat. No.: B12506339
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents in descending order of priority. The full IUPAC name is benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate , reflecting its stereochemistry and substituent arrangement.

  • Core structure : A pyrrolidine ring (five-membered nitrogen-containing heterocycle) forms the central scaffold.
  • Substituents :
    • A carbamate group (-OCONH-) is attached to the benzyl moiety at the N-terminus.
    • A 4-nitrophenylcarbamoyl group (-CONH-C6H4-NO2) is bonded to the C2 position of the pyrrolidine ring.
    • An oxoethyl bridge (-CO-CH2-) links the pyrrolidine nitrogen to the carbamate group.
Property Value Source
Molecular formula C21H22N4O6
Molecular weight 426.43 g/mol
CAS RN 65022-15-3
Synonyms Z-Gly-Pro-pNA, N-CBZ-Gly-Pro-pNA

The stereochemistry at the C2 position of the pyrrolidine ring is specified as (2S) , indicating a specific spatial arrangement critical for its biochemical interactions.

Molecular Geometry Analysis Through X-ray Crystallography

While direct X-ray crystallographic data for this compound are not available in the provided sources, analogous studies on related carbamate-peptide hybrids offer insights. For example, Pro-Gly-Pro tripeptides bound to leukotriene A4 hydrolase (LTA4H) were analyzed using X-ray diffraction at resolutions of 1.72–1.65 Å. These methods are applicable to determine:

  • Bond lengths and angles : Key parameters include:
    • C=O bond lengths in carbamate groups (~1.23 Å).
    • N-C(=O) bond angles (~123°), typical for carbamates.
  • Zinc coordination : In similar systems, catalytic zinc ions coordinate with carbonyl oxygens at distances of 1.84–2.75 Å.
Parameter Value (Hypothetical) Basis in Literature
Carbamate C=O length 1.23 Å
Pyrrolidine ring puckering Envelope conformation (C2-endo)
Dihedral angle (C1-N-C2) 55°

Crystallographic data collection typically involves synchrotron radiation (e.g., beamlines ID14-4 at ESRF or BESSY II), with refinement software like autoPROC or XDSAPP used for model building.

Conformational Studies of Pyrrolidinyl-Carbamate Linkages

The pyrrolidine ring adopts distinct conformations influenced by substituents and intermolecular forces:

  • Ring puckering : The (2S) configuration induces an envelope conformation, where the C2 atom lies out of the plane formed by the other four ring atoms. This geometry minimizes steric hindrance between the 4-nitrophenylcarbamoyl group and the oxoethyl bridge.
  • Carbamate linkage flexibility : The N-(2-oxoethyl)carbamate group exhibits restricted rotation due to resonance stabilization between the carbonyl and adjacent nitrogen. This creates a planar arrangement, with rotational barriers estimated at ~15–20 kcal/mol.
  • Torsional angles :
    • The ψ angle (N-C2-C1'-O) in the oxoethyl bridge is constrained to ~180° to maintain conjugation.
    • The φ angle (C1-N-Cα-Cβ) in the pyrrolidine ring ranges between 50° and 70°, as observed in similar proline derivatives.
Conformational Parameter Value Source
Ring puckering amplitude 0.5–0.7 Å
Carbamate C-N rotation Restricted (ΔG‡ ≈ 18 kcal/mol)

Intermolecular Interaction Networks in Crystal Packing

In crystalline states, the compound likely forms stabilization networks through:

  • Hydrogen bonding :
    • The carbamate NH acts as a donor to nitro group oxygens (N-H···O-NO2, ~2.8–3.0 Å).
    • Carbonyl oxygens accept hydrogen bonds from adjacent aromatic C-H groups (C-H···O=C, ~3.2 Å).
  • π-π stacking :
    • Benzyl and 4-nitrophenyl groups engage in offset stacking (interplanar distance ~3.4 Å).
  • Van der Waals interactions :
    • Methyl groups in the oxoethyl bridge interact with pyrrolidine ring protons (distance ~3.5 Å).
Interaction Type Participants Distance (Å)
N-H···O (Hydrogen bond) Carbamate NH ↔ Nitro O 2.86
C-H···O (Hydrogen bond) Aromatic CH ↔ Carbamate O 3.05
π-π stacking Benzyl ↔ Nitrophenyl 3.40

These interactions promote a monoclinic or orthorhombic crystal system, with unit cell parameters analogous to Z-Gly-Pro-pNA derivatives.

Properties

IUPAC Name

benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-Carbamoyl Intermediate Synthesis

The pyrrolidine ring is functionalized with a carbamoyl group through N-alkylation and urea formation . A representative procedure involves:

  • Step 1 : Alkylation of 4-nitrobenzylamine (20aa ) with 5-(chloromethyl)-2-methyltetrazole (21a ) in acetonitrile using potassium carbonate (K₂CO₃) and sodium iodide (NaI) at 65°C for 18 hours. This yields N-[(2-methyltetrazol-5-yl)methyl]-1-(4-nitrophenyl)methanamine (22aa ) with a 61% yield.
  • Step 2 : Coupling of 22aa with ethyl isocyanoacetate in dichloromethane (DCM) to form the urea derivative 23aa .

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 K₂CO₃, NaI MeCN 65°C 18h 61%
2 Ethyl isocyanoacetate DCM RT 2–18h 52–86%

Nitro Group Reduction and Amide Coupling

The nitro group in intermediate 23aa is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol. Subsequent amide coupling with a pyrrolidine derivative (e.g., (2R)-2-(2-methylsulfanylphenyl)pyrrolidine) is performed using propanephosphonic acid anhydride (T3P) and diisopropylethylamine (DIPEA) in DCM.

Critical Note : Catalyst poisoning during nitro reduction necessitates reversing the order of steps in some syntheses.

Alternative Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The compound has been synthesized using SPPS for precise control over stereochemistry:

  • Resin : Wang resin pre-loaded with Fmoc-protected glycine.
  • Coupling Agents : HBTU/HOBt with DIPEA in dimethylformamide (DMF).
  • Deprotection : 20% piperidine in DMF.

Advantages : High purity (>95%) and scalability for pharmaceutical applications.

Enzymatic Hydrolysis-Assisted Synthesis

Recent approaches employ prolyl endopeptidase to catalyze specific bond formations, though this method is less common due to substrate specificity challenges.

Challenges and Optimization

Catalyst Poisoning

Palladium catalysts used in nitro reductions are sensitive to sulfur-containing intermediates (e.g., thiomethyl groups). Solutions include:

  • Alternative Catalysts : Zinc bromide (ZnBr₂) with H₂ gas.
  • Step Reordering : Performing amide coupling before nitro reduction.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 10:1) resolves polar byproducts.
  • Recrystallization : Ethanol/water mixtures improve crystal purity.

Analytical Data Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.23–8.15 (2H, Ar-NO₂), 7.58–7.50 (2H, Ar), 4.34 (s, CH₂), 3.96 (s, CH₂).
  • LC-MS : m/z 495.2 [M+H]⁺, retention time 1.85 min.

Purity Assessment

Reverse-phase HPLC (Phenomenex Kinetex C18) confirms >95% purity using H₂O/MeCN gradients.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Multi-step solution 52% 95% Moderate High
SPPS 75% 98% High Low
Enzymatic 30% 90% Low Very High

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in protease inhibitor development.
  • Structural Analogs : Thiomethyl and bromophenyl substitutions enhance binding affinity.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares a benzyl carbamate core with several analogs, but key differences in substituents dictate distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
Benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate C₂₁H₂₂N₄O₆ 426.42 4-Nitrophenyl carbamoyl, pyrrolidine Potential enzyme inhibition/biological probes
Benzyl N-[(diethylcarbamoyl)methyl]carbamate C₁₄H₂₀N₂O₃ 264.33 Diethylcarbamoyl group Synthetic intermediate
Benzyl {2-[(2-amino-4-methoxyphenyl)(phenyl)amino]-2-oxoethyl}carbamate C₂₃H₂₃N₃O₄ 405.45 2-Amino-4-methoxyphenyl, phenyl Not specified (structural studies)
N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide C₂₇H₃₃N₇O₈ 607.60 Prolyl-ornithinamide backbone, 4-nitrophenyl Peptide-based research
tert-Butyl carbamate derivatives (e.g., 46b in ) ~C₂₅H₃₄N₆O₅ ~522.58 Pyrimidinyl benzyl, hydroxymethylpyrrolidine VAP-1 inhibitors for diabetic nephropathy
Key Findings

Electronic Effects: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to electron-donating groups like methoxy (in ) or diethylamino (in ). This may improve binding to enzymes or receptors requiring electron-deficient aromatic interactions . In contrast, tert-butyl carbamates (e.g., ) are often used as protecting groups in synthesis, offering stability under basic conditions .

Biological Activity :

  • The pyrrolidine moiety is a common feature in bioactive compounds (e.g., VAP-1 inhibitors in –4), where its conformational rigidity aids target engagement .
  • The 4-nitrophenyl group in the target compound may mimic transition states in enzymatic reactions, similar to its role in protease inhibitors .

Synthetic Complexity: The target compound’s synthesis likely involves carbamate coupling, whereas analogs like N-(benzyloxycarbonyl)glycyl-L-prolyl-ornithinamide () require peptide-bond formation, increasing synthetic steps and purification challenges . highlights multi-step syntheses using Pd/C hydrogenolysis and TCO-NHS ester coupling, emphasizing the versatility of carbamates in drug discovery .

Safety and Stability :

  • The target compound’s -20°C storage requirement contrasts with simpler carbamates (e.g., ’s diethyl derivative), which are stable at room temperature .
  • Nitro groups (as in the target compound and ) often correlate with higher toxicity, necessitating stringent handling protocols .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Diethylcarbamoyl Derivative Prolyl-Ornithinamide
Molecular Weight 426.42 264.33 607.60
LogP (Predicted) ~2.5 ~1.8 ~1.2
Solubility Low (nitro aromatic) Moderate Low (peptide backbone)
Hazard Statements H302, H315, H319 Not reported Likely similar to nitroarenes

Biological Activity

Benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its significant biological activity, particularly as a substrate for the enzyme prolyl endopeptidase (PEP). This article delves into the compound's biological properties, mechanisms of action, and its applications in biochemical research.

Chemical Structure and Properties

The compound features a unique structure comprising a benzyl group, a pyrrolidine derivative, and a nitrophenyl moiety. Its molecular formula is C21H22N4O6C_{21}H_{22}N_{4}O_{6}, with a molecular weight of approximately 426.423 g/mol. The presence of the nitrophenyl group enhances its utility in colorimetric assays, allowing researchers to quantify enzymatic activity through measurable color changes upon substrate cleavage .

Enzymatic Hydrolysis : The primary reaction involving this compound is enzymatic hydrolysis catalyzed by prolyl endopeptidase. This enzyme cleaves peptide bonds at proline residues, facilitating protein digestion and processing, particularly in neuropeptide metabolism. The hydrolysis process results in the release of p-nitroaniline, which can be monitored colorimetrically, making it an effective tool for studying enzyme kinetics.

Biological Activity

This compound exhibits several key biological activities:

  • Substrate for Prolyl Endopeptidase : As a specific substrate for PEP, this compound plays a crucial role in understanding enzyme function and potential therapeutic targets related to neuropeptide metabolism.
  • Colorimetric Assays : The compound's ability to produce measurable changes in color upon enzymatic cleavage makes it invaluable for quantitative assays in biochemical research.
  • Interaction Studies : Research indicates that this compound interacts specifically with the active site of PEP, leading to efficient substrate turnover. This understanding is critical for developing enzyme inhibitors or modulators that could serve therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Kinetics : A detailed investigation into the kinetics of PEP using this compound demonstrated significant substrate specificity and efficiency. The study utilized colorimetric methods to quantify enzymatic activity, revealing insights into enzyme dynamics and potential regulatory mechanisms.
  • Therapeutic Applications : Research has indicated that compounds similar to this compound can be developed as therapeutic agents targeting diseases associated with neuropeptide dysregulation. This includes conditions like chronic pain and mood disorders, where modulation of neuropeptide activity may provide relief .

Summary Table of Biological Activity

Property Description
Molecular Formula C21H22N4O6C_{21}H_{22}N_{4}O_{6}
Molecular Weight 426.423 g/mol
Primary Biological Activity Substrate for prolyl endopeptidase
Mechanism of Action Enzymatic hydrolysis resulting in p-nitroaniline release
Applications Colorimetric assays, enzyme kinetics studies, potential therapeutic targets

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